![molecular formula C14H13Cl4N B14072384 [3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)
[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The intermediate products are then subjected to further reactions, including nucleophilic substitution and amination, to introduce the dimethylamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, [3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in studying the effects of chlorinated aromatic compounds on biological systems. It can be used as a model compound to investigate the interactions between such molecules and biological macromolecules.
Medicine
In medicine, the compound’s structure may be explored for developing new pharmaceuticals. Its potential bioactivity and interactions with biological targets make it a candidate for drug discovery and development.
Industry
Industrially, the compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of [3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and dimethylamine group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2,4,6-Trichlorophenol: A structurally related compound with similar chlorination patterns.
3,5-Dichloroaniline: Another compound with chlorine atoms and an amine group, but with fewer chlorine atoms.
Uniqueness
[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is unique due to its specific arrangement of chlorine atoms and the presence of a dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C14H13Cl4N |
|---|---|
分子量 |
337.1 g/mol |
IUPAC名 |
3-chloro-N,N-dimethyl-5-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)10-6-8(5-9(15)7-10)13-11(16)3-4-12(17)14(13)18/h3-7,11,13H,1-2H3 |
InChIキー |
TYJBDWUYVBVXDS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC(=C1)C2C(C=CC(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


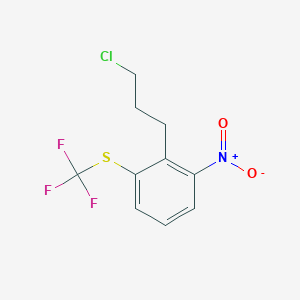
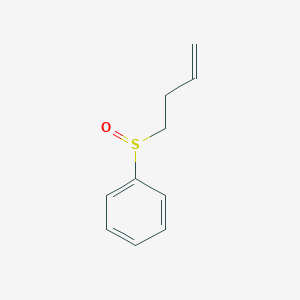
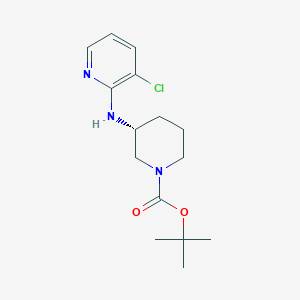
![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)
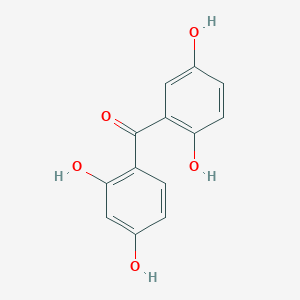
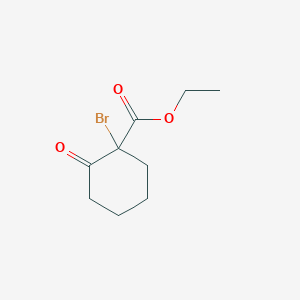

![tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14072358.png)

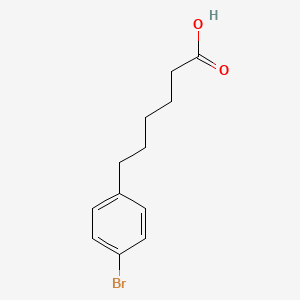
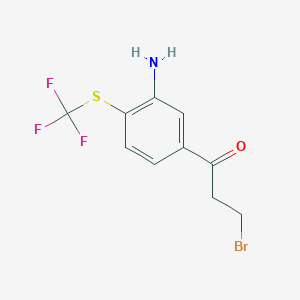
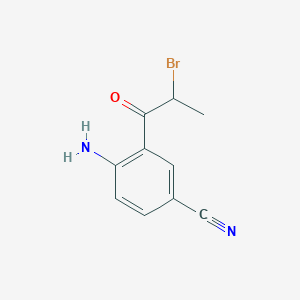
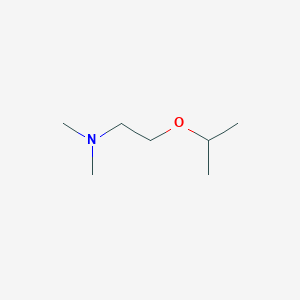
![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
